molecular formula C11H21N3 B11739984 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

Cat. No.: B11739984
M. Wt: 195.30 g/mol
InChI Key: MRRWCPYKIFFASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a methylbutylamine side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methylbutylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium bicarbonate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds .

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as catalysis and enzyme inhibition. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylbutylamine side chain enhances its potential for forming coordination complexes and interacting with biological targets .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C11H21N3/c1-9(2)5-6-12-7-11-8-13-14(4)10(11)3/h8-9,12H,5-7H2,1-4H3

InChI Key

MRRWCPYKIFFASB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCC(C)C

Origin of Product

United States

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